Ethyl 1H-indazole-7-carboxylate
Overview
Description
Ethyl 1H-indazole-7-carboxylate is a chemical compound with the molecular weight of 190.2 . It is a type of indazole-containing derivative, which is a significant heterocycle in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
Synthesis Analysis
Indazole derivatives are synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A concise and improved route was developed to form the desired indazole, which takes advantage of an electronically directed metalation/formylation sequence followed by condensation with methyl hydrazine to form a hydrazone and culminates in a copper-catalyzed intramolecular Ullmann cyclization .
Molecular Structure Analysis
Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .
Scientific Research Applications
Chemical Synthesis
- A procedure for the N-1-difluoromethylation of Ethyl 1H-indazole-7-carboxylate derivatives has been developed, presenting a safer and more scalable alternative to existing methods, which is significant for large-scale synthesis in the chemical industry (Hong et al., 2020).
Medicinal Chemistry
- In the field of medicinal chemistry, Ethyl 1H-indazole-7-carboxylate derivatives have been explored as potential thrombin-receptor antagonists, with novel analogues synthesized for differentiation and proliferation studies in various cancer cell lines (郭瓊文, 2006).
Synthetic Chemistry
- The compound has been used in developing new synthetic routes to other complex organic compounds, like 7-Ethyl-1H-furo[2,3-g]indazole, showcasing its versatility as a building block in organic synthesis (Shimada et al., 2004).
- It is also a key intermediate in the large-scale synthesis of indazole-[3-14C]carboxylic acid, highlighting its importance in radiochemical syntheses (Coelho & Schildknegt, 2007).
Organic Chemistry
- Ethyl 1H-indazole-7-carboxylate derivatives have been effectively used in palladium-catalyzed oxidative alkenylation processes, demonstrating their utility in complex organic transformations (Naas et al., 2015).
Material Science
- In material science, Ethyl 1H-indazole-7-carboxylate derivatives have been used to synthesize pseudo-cross-conjugated mesomeric betaines and N-heterocyclic carbenes, indicating potential applications in materials chemistry (Schmidt et al., 2006).
Antimicrobial Research
- The compound's derivatives have been studied for their antimicrobial activities, offering potential insights into new antimicrobial agents (Desai et al., 2019).
Safety And Hazards
While specific safety data for Ethyl 1H-indazole-7-carboxylate was not found, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Future Directions
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthetic approaches to construct these heterocycles with better biological activities . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
properties
IUPAC Name |
ethyl 1H-indazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-3-4-7-6-11-12-9(7)8/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOFSDWPAJNIAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672309 | |
Record name | Ethyl 1H-indazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-indazole-7-carboxylate | |
CAS RN |
885278-74-0 | |
Record name | 1H-Indazole-7-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885278-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1H-indazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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